N-[(2-nitrophenyl)methyl]adamantan-2-amine
Overview
Description
N-[(2-nitrophenyl)methyl]adamantan-2-amine is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties and have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . The compound features an adamantane core, which is a highly stable and rigid structure, and a nitrophenyl group, which imparts specific chemical reactivity.
Preparation Methods
The synthesis of N-[(2-nitrophenyl)methyl]adamantan-2-amine typically involves the functionalization of the adamantane core. One common method is the radical functionalization of adamantane derivatives, which can be achieved using various radical initiators and catalysts . For example, the reaction of adamantane with N-methyl-N-phenylmethylacrylamide in the presence of copper oxide and dicumyl peroxide yields the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[(2-nitrophenyl)methyl]adamantan-2-amine undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(2-nitrophenyl)methyl]adamantan-2-amine has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: It can be used in the development of advanced materials, including nanomaterials and catalysts.
Mechanism of Action
The mechanism of action of N-[(2-nitrophenyl)methyl]adamantan-2-amine involves its interaction with specific molecular targets. The adamantane core provides structural stability, while the nitrophenyl group can participate in various chemical reactions. The compound may interact with enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[(2-nitrophenyl)methyl]adamantan-2-amine can be compared with other adamantane derivatives, such as:
1,3-dehydroadamantane: Known for its high reactivity and use in the synthesis of functional adamantane derivatives.
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: Used as an alkylating agent in organic synthesis.
Properties
IUPAC Name |
N-[(2-nitrophenyl)methyl]adamantan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-19(21)16-4-2-1-3-13(16)10-18-17-14-6-11-5-12(8-14)9-15(17)7-11/h1-4,11-12,14-15,17-18H,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAIDXBKFDKJEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC=CC=C4[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701192376 | |
Record name | N-[(2-Nitrophenyl)methyl]tricyclo[3.3.1.13,7]decan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701192376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355382-77-3 | |
Record name | N-[(2-Nitrophenyl)methyl]tricyclo[3.3.1.13,7]decan-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355382-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2-Nitrophenyl)methyl]tricyclo[3.3.1.13,7]decan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701192376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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